Boc-Ser(PO3Bzl2)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

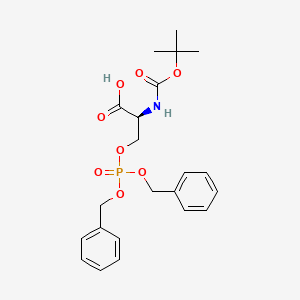

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUUIAQQHXTYFI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564458 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90013-45-9 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mastering Phosphopeptide Synthesis: The Definitive Guide to Boc-Ser(PO3Bzl2)-OH

An In-depth Technical Guide for Researchers

Introduction: The Challenge and Opportunity of Phosphorylation

Protein phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, is a cornerstone of cellular regulation. It governs a vast array of processes, from signal transduction and cell cycle control to apoptosis.[1][2] Dysregulation of this fundamental post-translational modification is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1]

To unravel the intricate roles of protein kinases and phosphatases, researchers require exquisitely defined tools, chief among them synthetic phosphopeptides. These molecules are indispensable for developing phosphospecific antibodies, assaying enzyme activity, and screening for therapeutic inhibitors. However, the chemical synthesis of phosphopeptides is fraught with challenges, primarily due to the inherent lability of the phosphate group.

This guide focuses on a robust and widely adopted solution: the "building block" strategy, utilizing Boc-Ser(PO3Bzl2)-OH . This pre-phosphorylated serine derivative allows for the direct, site-specific incorporation of phosphoserine into a growing peptide chain, offering a reliable path to high-purity phosphopeptides.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonym | Nα-Boc-O-(dibenzylphospho)-L-serine[5] |

| CAS Number | 90013-45-9[5][6] |

| Molecular Formula | C₂₂H₂₈NO₈P[5][6] |

| Molecular Weight | 465.43 g/mol [5] |

| Appearance | White to yellow powder[6] |

| Purity | Typically ≥95-96%[6] |

| Storage | 2-8°C, desiccated |

The Core Directive: A Strategy of Orthogonal Protection

Successful peptide synthesis hinges on a strategy of "orthogonal" protecting groups—chemical moieties that shield reactive functional groups and can be removed under distinct conditions without affecting others. The design of this compound is a masterclass in this principle.

-

Nα-Terminus Protection (The Boc Group): The tert-butyloxycarbonyl (Boc) group safeguards the alpha-amino group of serine. Its critical advantage is its stability to the basic and nucleophilic conditions encountered during peptide coupling. It is selectively cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), regenerating the free amine for the next coupling step.[7][8]

-

Side-Chain Phosphate Protection (The Dibenzyl Group): The phosphate moiety is highly reactive and prone to degradation. The two benzyl (Bzl) groups serve as robust protectors. Crucially, the benzyl ether linkages are completely stable to the repeated cycles of TFA treatment used to remove the Boc group. This orthogonality is the key to the entire strategy. These benzyl groups are later removed under harsher conditions, typically strong acid (e.g., HF) or catalytic hydrogenolysis.[4][9]

This dual-protection scheme prevents unwanted side reactions and ensures the integrity of the phosphoserine residue throughout the synthesis.

References

- 1. Custom phosphorylated peptides synthesis | AnaSpec [anaspec.com]

- 2. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. cusabio.com [cusabio.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Ser(PO3Bzl2)-OH: Structure, Properties, and Application in Phosphopeptide Synthesis

Abstract

Protein phosphorylation, particularly on serine residues, is a cornerstone of cellular regulation, governing a vast array of biological processes from signal transduction to cell division.[1][2] The study of these intricate pathways necessitates high-purity, site-specifically phosphorylated peptides, which serve as invaluable tools for biochemical and pharmacological research.[3][4] This technical guide provides a comprehensive overview of Nα-Boc-O-(dibenzylphospho)-L-serine, or Boc-Ser(PO3Bzl2)-OH, a critical building block for the chemical synthesis of phosphopeptides. We will delve into its chemical structure, physicochemical properties, and the strategic rationale behind its protecting groups. The core of this guide is a detailed exploration of its application in Boc-based solid-phase peptide synthesis (SPPS), including step-by-step protocols for incorporation and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this essential reagent.

Introduction: The Imperative for Synthetic Phosphopeptides

Reversible protein phosphorylation is arguably the most significant post-translational modification, acting as a molecular switch that modulates protein function, localization, and interaction networks.[1] Serine phosphorylation is the most abundant form of this modification in eukaryotes.[1] Dysregulation of the enzymes responsible—kinases and phosphatases—is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them prime therapeutic targets.[4]

To investigate these pathways, researchers require precisely defined phosphopeptides that can act as enzyme substrates, inhibitors, or antigens for generating phospho-specific antibodies.[3] While enzymatic phosphorylation of synthetic peptides is possible, it often suffers from low yields and lack of site-specificity. Chemical synthesis, by contrast, offers unparalleled control. The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated during synthesis, has become the standard method.[3][5] this compound is a key reagent in this strategy, specifically tailored for the robust Boc/Bzl solid-phase peptide synthesis methodology.

Chemical Identity and Physicochemical Properties

This compound is an L-serine derivative where the three reactive functional groups—the α-amino group, the side-chain hydroxyl group, and the phosphate moiety—are strategically protected to allow for controlled peptide bond formation.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Nα-(tert-butoxycarbonyl)-O-(dibenzylphospho)-L-serine | [6] |

| CAS Number | 90013-45-9 | [6][7][8] |

| Molecular Formula | C22H28NO8P | [6][8] |

| Molecular Weight | 465.43 g/mol | [6][7] |

| Appearance | White to off-white lyophilized powder | [8] |

| Purity | Typically ≥95-96% | [7][8] |

The Strategic Importance of Protecting Groups

The success of peptide synthesis hinges on an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[9] The design of this compound is a classic example of this principle.

-

Nα-Boc (tert-butyloxycarbonyl) Group: This group shields the α-amino function, preventing it from reacting during the coupling of the carboxylic acid to the growing peptide chain. The Boc group is specifically chosen for its lability to mild acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at the start of each coupling cycle in SPPS.[9][10]

-

Phosphate-Benzyl (Bzl) Groups: The phosphate moiety is highly reactive and negatively charged at neutral pH. The two benzyl groups serve a dual purpose: they neutralize the charge, improving solubility in organic solvents used for synthesis, and they protect the phosphate from participating in unwanted side reactions. Critically, the benzyl ether linkage is stable to the repetitive TFA treatments used to remove the Boc group.[3] These groups are typically removed during the final step of synthesis under much stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF) or by catalytic hydrogenolysis, ensuring they remain intact until the peptide is fully assembled.[11] This orthogonality between the acid-labile Boc group and the more robust benzyl groups is the cornerstone of the Boc/Bzl strategy for phosphopeptide synthesis.

Caption: Orthogonal deprotection strategy for this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard cycle of Boc-SPPS. The process is carried out on a solid support (resin), which simplifies purification by allowing reagents to be washed away after each step.

Experimental Protocol: Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent like Dichloromethane (DCM) for 30 minutes to ensure all reactive sites are accessible.

-

Boc Deprotection:

-

Rationale: To expose the N-terminal amine for the next coupling reaction. TFA is the standard reagent due to its effectiveness and volatility.

-

Procedure: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

-

Wash: Wash the resin thoroughly with DCM (3x), followed by Isopropanol (1x), and again with DCM (3x) to remove residual TFA and the cleaved tert-butyl cation.

-

-

Neutralization:

-

Rationale: The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to its free base form to be nucleophilic for the subsequent coupling reaction.

-

Procedure: Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 2-5 minutes (2x).

-

Wash: Wash the resin with DCM (3x) and NMP (2x) to remove excess base.

-

-

Amino Acid Coupling:

-

Rationale: To form the peptide bond between the free amine on the resin and the carboxyl group of this compound. This requires activation of the carboxylic acid. HBTU/HOBt in the presence of DIEA is a common, efficient activation method that minimizes side reactions.

-

Procedure:

-

In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin substitution) with an activator like HBTU (0.95 eq. relative to the amino acid) and a base like DIEA (2 eq. relative to the amino acid) in NMP for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Self-Validation: Monitor the reaction completion using a qualitative test like the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction. If positive (blue beads), the coupling step should be repeated.

-

-

Wash: Wash the resin thoroughly with NMP (3x) and DCM (3x) to remove unreacted reagents. The cycle is now complete and ready for the next amino acid addition.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final and most critical step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups, including the benzyl groups from the phosphate.

-

Rationale: Anhydrous Hydrogen Fluoride (HF) is the reagent of choice in Boc-SPPS for this purpose. It is a very strong acid that effectively cleaves the ester linkage to the resin and the benzyl ethers protecting the phosphate, while generally keeping the peptide backbone intact. Scavengers, such as anisole or cresol, are added to the HF to trap the reactive carbocations generated during cleavage, preventing modification of sensitive residues like tryptophan and methionine.

-

Procedure (High-Level):

-

The fully assembled and protected peptide-resin is dried thoroughly.

-

The resin is placed in a specialized, HF-resistant apparatus.

-

Scavengers (e.g., anisole) are added.

-

Liquid HF is condensed into the vessel at low temperature (e.g., -78°C).

-

The reaction is stirred at 0°C for 1-2 hours.

-

The HF is carefully evaporated under vacuum.

-

The crude peptide is precipitated and washed with cold diethyl ether.

-

The peptide is dissolved in an aqueous buffer (e.g., dilute acetic acid) and lyophilized.

-

-

Self-Validation and Purification: The crude phosphopeptide must be analyzed and purified.

-

Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity, and mass spectrometry (e.g., ESI-MS) is used to confirm the molecular weight and verify the presence of the phosphate group.[3][12]

-

Purification: Preparative RP-HPLC is the standard method for purifying the target phosphopeptide to >95% or higher for use in biological assays.

-

Conclusion

This compound is an expertly designed and indispensable reagent for the chemical synthesis of phosphopeptides. Its robust protecting group strategy provides the necessary orthogonality for complex peptide assembly via the Boc-SPPS methodology. By enabling the precise, site-specific incorporation of phosphoserine, this building block empowers researchers to create custom tools to dissect the complex roles of protein phosphorylation in health and disease, thereby accelerating progress in chemical biology and drug discovery.

References

- 1. Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoserine - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Phosphoserine | AxisPharm [axispharm.com]

- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound =96.0 TLC 90013-45-9 C22H28NO8P [sigmaaldrich.com]

- 8. cusabio.com [cusabio.com]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

An In-depth Technical Guide to Boc-Ser(PO3Bzl2)-OH: Synthesis, Application, and Strategy in Phosphopeptide Development

This guide provides an in-depth technical overview of Nα-(tert-Butoxycarbonyl)-O-(dibenzylphospho)-L-serine, commonly abbreviated as Boc-Ser(PO3Bzl2)-OH. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the critical role of this phosphoamino acid building block in the chemical synthesis of phosphopeptides, a cornerstone of modern proteomics and signal transduction research. We will explore its synthesis, strategic application in solid-phase peptide synthesis (SPPS), and the underlying chemical principles that govern its use.

Core Characteristics and Physicochemical Properties

This compound is a derivative of the amino acid L-serine, strategically modified with protecting groups to render it suitable for controlled, stepwise incorporation into a peptide sequence. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, while the serine hydroxyl is phosphorylated and subsequently protected with two benzyl (Bzl) groups. This "building block" approach is fundamental to studying protein phosphorylation, enabling the precise synthesis of phosphopeptides for use as enzyme substrates, inhibitors, or antigens for antibody production.[1][2]

The selection of this specific protection scheme is deliberate. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of the synthesis without affecting the more robust benzyl-based phosphate protection.[3][4] The dibenzyl phosphate moiety, in turn, protects the phosphate group from unwanted reactions during peptide chain elongation and is designed to be removed during the final cleavage step.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 90013-45-9 | [5] |

| Molecular Formula | C22H28NO8P | [5] |

| Molecular Weight | 465.43 g/mol | [5] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | Typically ≥95-98% | [1][6] |

| Storage Conditions | 0–8°C or -20°C, desiccated | [1][6] |

| Synonyms | Nα-Boc-O-(dibenzylphospho)-L-serine, Boc-L-Ser(PO3Bzl2)-OH | [5] |

Synthesis of the this compound Building Block

The preparation of this compound is a critical first step that ensures the quality and success of subsequent peptide synthesis. The most common route is a straightforward, three-step procedure starting from commercially available Boc-L-serine.[2]

The core of the synthesis is the phosphorylation of the serine hydroxyl group. Two primary methods have proven effective: the phosphorochloridate method and the phosphoramidite method.[2][7] The phosphoramidite approach is often favored due to milder reaction conditions and higher yields.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Phosphoramidite Method

This protocol is synthesized from established chemical principles for phosphitylation and oxidation.[2][7]

-

Dissolution: Dissolve Boc-L-serine (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Phosphitylation: Add 1H-tetrazole (approx. 0.5 eq) to the solution. Slowly add Dibenzyl N,N-diethylphosphoramidite (approx. 1.1 eq) dropwise at 0°C. Allow the reaction to stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC). The intermediate phosphite triester is formed.

-

Oxidation: Cool the reaction mixture back to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH) (approx. 1.2 eq) portion-wise. Stir for an additional 1-2 hours until the phosphite intermediate is fully converted to the phosphate triester.

-

Work-up: Quench the reaction with a saturated solution of sodium bisulfite. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry. The ³¹P NMR should show a single peak characteristic of a phosphate triester, typically around -1 to -5 ppm.[8][9]

Application in Boc-Mode Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for synthesizing phosphoserine-containing peptides using the Boc/Bzl protection strategy. This method involves assembling the peptide chain on a solid support (resin), with cycles of Nα-Boc deprotection and amino acid coupling.[10]

The Rationale of Boc-SPPS for Phosphopeptides

The Boc-SPPS strategy is predicated on differential acid lability.[4]

-

Temporary Protection (Nα-Boc): Removed at each cycle with moderate acid (e.g., 25-50% TFA in DCM).

-

Permanent Protection (Side-Chain & Linker): Benzyl-based groups (like the phosphate protection) and the peptide-resin linkage (e.g., on a Merrifield or PAM resin) are stable to TFA but are cleaved simultaneously at the end of the synthesis with a very strong acid, typically anhydrous Hydrogen Fluoride (HF).[10][11]

This orthogonality ensures the integrity of the phosphate group throughout the chain assembly.

Caption: The cyclic process of Boc-SPPS for incorporating this compound.

Experimental Protocol: Incorporation of this compound

This protocol outlines a standard cycle for coupling the phospho-serine building block.

-

Resin Preparation: Start with the peptide-resin in a reaction vessel, having just completed the previous deprotection and neutralization steps. The resin should be swollen in DCM.

-

Coupling Activation: In a separate vial, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling agent. Standard activators for Boc chemistry include HBTU/DIEA or DCC/HOBt in DMF or DCM. Allow pre-activation to proceed for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., the Kaiser test) to confirm the completion of the coupling reaction (disappearance of free primary amines).

-

Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Deprotection Strategies and Potential Challenges

The final steps—cleavage from the resin and removal of all protecting groups—are the most critical and present unique challenges for phosphopeptides.

Challenge 1: Premature Deprotection of Benzyl Groups

A significant consideration is the partial lability of the benzyl phosphate esters to the repeated TFA treatments used for Boc removal. Research has shown that one of the two benzyl groups can be completely removed after just two cycles of 50% TFA/DCM treatment.[3] The second benzyl group, however, remains largely intact throughout the synthesis. This results in a monobenzyl-protected phosphate on the resin-bound peptide. While this does not typically interfere with subsequent couplings, it is a crucial mechanistic detail to be aware of. To minimize this, some protocols suggest using milder acidic conditions for Boc removal, such as 98% formic acid, though this can slow down the deprotection step.[11]

Challenge 2: Final Cleavage and Deprotection

The standard method for final cleavage in Boc-SPPS is treatment with anhydrous HF. While effective, HF can cause dephosphorylation as a side reaction, especially with prolonged exposure.[12]

Recommended Cleavage Protocol (Low-HF):

-

Reagents: Anhydrous HF, cresol (scavenger), thioanisole (scavenger).

-

Procedure: Cool the peptide-resin to -5 to 0°C in a specialized HF apparatus. Add scavengers, followed by condensation of liquid HF. Stir for 1-2 hours at 0°C. Evaporate the HF under vacuum.

An alternative to HF is a two-step cleavage using TMSBr (trimethylsilyl bromide) or TFMSA (trifluoromethanesulfonic acid).[3]

-

Step 1 (Protecting Group Removal): Treat the peptide-resin with 1 M TMSBr-thioanisole in TFA. This cleaves the remaining benzyl group from the phosphate and other side-chain protecting groups.

-

Step 2 (Resin Cleavage): Follow with a stronger acid cocktail (e.g., TFMSA) to cleave the peptide from the resin.

Challenge 3: β-Elimination

While more prevalent in the base-catalyzed Fmoc strategy, β-elimination of the phosphate group can occur under certain conditions in Boc-SPPS, particularly during neutralization steps if a strong, non-hindered base is used. The use of a hindered base like DIEA minimizes this risk.

Conclusion

This compound is an indispensable reagent for the controlled synthesis of phosphoserine-containing peptides. Its dual-protection strategy, compatible with the principles of Boc-SPPS, allows for the precise placement of phosphorylation sites, enabling profound investigations into cellular signaling. A thorough understanding of its synthesis, the nuances of its application in SPPS, and the critical final deprotection steps is paramount for success. By carefully managing reaction conditions, particularly during Boc deprotection and final cleavage, researchers can mitigate side reactions and obtain high-purity phosphopeptides, thereby advancing our understanding of the phosphoproteome.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. Further studies into the Boc/solid-phase synthesis of Ser(P)- and Thr(P)-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-Ser(PO3Bzl2)-OH stability and storage conditions

Abstract

N-α-(tert-Butoxycarbonyl)-O-(dibenzylphosphono)-L-serine, or Boc-Ser(PO3Bzl2)-OH, is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of phosphoserine residues into synthetic peptides. The integrity of this reagent is paramount for the successful synthesis of phosphopeptides used in signal transduction research, drug discovery, and diagnostics. However, its complex structure, featuring a labile Boc group and benzyl phosphate esters, presents unique stability challenges. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling to ensure maximal shelf-life and experimental reproducibility.

The Chemistry of a Critical Reagent

The Central Role of Phosphorylation

Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes.[1] The study of these phosphorylation-dependent pathways often requires synthetic peptides containing phosphoserine (pSer), phosphothreonine (pThr), or phosphotyrosine (pTyr) residues to serve as probes, inhibitors, or substrates.

This compound: A Strategically Protected Building Block

To incorporate phosphoserine into a growing peptide chain using chemical synthesis, the amino acid must be strategically protected. This compound is designed for this purpose:

-

N-α-Boc Group: Protects the amino terminus during peptide coupling. It is highly sensitive to acid and is removed with reagents like trifluoroacetic acid (TFA).

-

Dibenzyl (Bzl2) Phosphate Group: Protects the phosphate moiety. Benzyl groups are stable to the acidic conditions used for Boc removal but can be cleaved using strong acids like HF or through catalytic hydrogenolysis.[2][3][4] This orthogonal protection strategy is a cornerstone of Boc-based SPPS.

The fully protected phosphate in this compound offers an advantage over partially protected analogues, such as Fmoc-Ser(PO(OBzl)OH)-OH, by preventing side reactions associated with the free phosphate hydroxyl group during peptide coupling.

Caption: Key functional groups of this compound.

Understanding Degradation: Pathways and Mechanisms

The stability of this compound is dictated by the chemical vulnerabilities of its protecting groups. An understanding of these pathways is essential for designing effective storage and handling protocols.

Primary Degradation Pathways

-

Moisture-Induced Hydrolysis: As a lyophilized powder, the compound is hygroscopic.[5] Absorbed moisture can facilitate the slow hydrolysis of the phosphate ester bonds or the acid-sensitive Boc group, leading to impurities that can compromise subsequent synthesis steps.

-

β-Elimination: Under basic conditions, the phosphate group can act as a leaving group, leading to the formation of a dehydroalanine residue.[1] While this is a more significant concern during the basic piperidine treatments in Fmoc-based synthesis, residual basic contaminants or inappropriate handling can trigger this pathway.

-

Acidic Degradation: Exposure to acidic vapors in a laboratory environment can lead to premature cleavage of the N-α-Boc group, resulting in the free amine. This impurity can lead to undesired side reactions during peptide coupling.

Caption: Primary degradation pathways for this compound.

Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is a self-validating system that ensures the reagent's integrity from the moment it is received until it is consumed. Generic storage advice for peptides and amino acids forms the basis for these specific recommendations.[6][7][8]

Storage Conditions

| Condition | Temperature | Atmosphere | Duration | Rationale & Causality |

| Long-Term Storage | -20°C or lower (-80°C is optimal) | Inert Gas (Argon/Nitrogen), Sealed, Dark | > 6 months | Minimizes molecular motion and slows all chemical degradation pathways. An inert atmosphere and protection from light prevent oxidative damage and other photochemical reactions.[7][8][9] |

| Short-Term Storage | 2-8°C | Tightly Sealed, Desiccated, Dark | < 1 month | Suitable for working stock.[6][10][11] Refrigeration slows degradation, while desiccation is critical to prevent moisture absorption by the hygroscopic powder.[5][9] |

| Room Temperature | 20-25°C | Tightly Sealed | < 72 hours | Not recommended. Should only be for brief periods during transport or weighing. Prolonged exposure significantly increases the risk of moisture-induced hydrolysis.[6][9] |

Protocol: Handling and Aliquoting Lyophilized Powder

This workflow is designed to minimize the two primary threats during handling: moisture and atmospheric exposure.

-

Equilibration: Before opening, transfer the sealed container from the freezer/refrigerator to a desiccator at room temperature. Allow it to equilibrate for at least 60-90 minutes.

-

Inert Environment (Optional but Recommended): If possible, perform weighing and aliquoting inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

-

Weighing: Open the vial, quickly weigh the desired amount into a separate, tared container, and immediately reseal the stock vial.

-

Causality: Minimizing the time the stock vial is open reduces its exposure to atmospheric moisture and oxygen.[9]

-

-

Aliquoting: For routine use, it is highly advisable to pre-aliquot the powder into smaller, single-use vials upon first opening.

-

Causality: Aliquoting prevents repeated warming-cooling cycles and atmospheric exposure of the main stock, preserving its integrity.[7]

-

-

Re-Storage: Tightly reseal the main container, wrapping the cap junction with paraffin film for an extra barrier. Purge the vial with an inert gas before sealing if possible. Return it immediately to the appropriate storage condition (-20°C or 2-8°C).

Caption: Recommended workflow for handling the lyophilized reagent.

Conclusion and Best Practices

The chemical integrity of this compound is not a given; it is the result of meticulous and scientifically-grounded storage and handling practices. The primary threats to its stability are moisture, heat, and exposure to acidic or basic environments. By implementing the protocols outlined in this guide—principally storing the reagent at -20°C or below under dry, inert conditions and strictly controlling its environment during handling—researchers can significantly extend its shelf-life and ensure the validity and reproducibility of their phosphopeptide synthesis efforts. Treating this critical reagent with the care it requires is a direct investment in the quality of the final experimental outcome.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. genscript.com [genscript.com]

- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 10. Boc-Ser-OH = 99.0 T 3262-72-4 [sigmaaldrich.com]

- 11. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1 [sigmaaldrich.com]

The Strategic Application of Benzyl Protecting Groups in Modern Phosphopeptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein phosphorylation is a cornerstone of cellular regulation, and synthetic phosphopeptides are indispensable tools for dissecting these intricate signaling networks. The chemical synthesis of phosphopeptides, however, presents significant challenges, primarily due to the lability of the phosphate group. This guide provides a comprehensive technical overview of the role and application of benzyl (Bzl) protecting groups in solid-phase phosphopeptide synthesis (SPPS). We will explore the underlying chemical principles, compare benzyl protection with other strategies, and provide field-proven protocols to empower researchers in this demanding area of chemical biology.

Introduction: The Challenge of Phosphopeptide Synthesis

The introduction of a phosphate moiety into a peptide backbone dramatically alters its chemical properties, necessitating a robust protection strategy to prevent unwanted side reactions during synthesis. The "building block" approach, where pre-formed protected phosphoamino acids are incorporated during chain assembly, has become the standard method for routine phosphopeptide production.[1] A successful synthesis hinges on the judicious selection of protecting groups for the phosphate functional group. These protecting groups must be stable throughout the iterative cycles of peptide elongation and selectively removable at the final cleavage stage without degrading the target phosphopeptide.

Among the various protecting groups employed, the benzyl group has emerged as a workhorse in the field, particularly within the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[1][2] This guide will delve into the nuances of employing benzyl protection, from the initial choice of building block to the final deprotection step.

The Benzyl Protecting Group: A Strategic Choice

The benzyl group offers a favorable balance of stability and lability, making it a highly effective choice for protecting the phosphate group of serine, threonine, and tyrosine residues.

Chemical Stability and Orthogonality

In the context of Fmoc-SPPS, protecting groups must withstand the basic conditions used for Fmoc removal (typically 20% piperidine in dimethylformamide, DMF) in each cycle.[3] Benzyl ethers and esters are generally stable under these conditions.[4] This stability is a key aspect of an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct conditions.[5][6] In a typical Fmoc/tBu strategy, the N-terminal Fmoc group is base-labile, side-chain protecting groups (like tert-butyl) are acid-labile, and the benzyl-protected phosphate can be cleaved under different conditions, often during the final acid-mediated cleavage from the resin.[7]

Mono- vs. Di-benzyl Protection: A Critical Distinction

Commercially available phosphotyrosine building blocks often come with the phosphate group protected as a mono-benzyl ester, such as Fmoc-Tyr(PO(OBzl)OH)-OH.[1] While di-benzyl protected versions exist, they offer little practical advantage in Fmoc-SPPS. This is because one of the benzyl groups is often cleaved during the repeated piperidine treatments for Fmoc deprotection.[1][8] For phosphoserine and phosphothreonine, the use of mono-benzyl protected derivatives is crucial for minimizing a significant side reaction: β-elimination.[2][9]

Diagram 1: Structure of Fmoc-pSer(Bzl)-OH

Caption: Chemical structure of Fmoc-phosphoserine with a mono-benzyl protecting group.

Minimizing β-Elimination in pSer and pThr Synthesis

A major challenge in the synthesis of phosphoserine- and phosphothreonine-containing peptides is the base-catalyzed β-elimination of the phosphate group, which leads to the formation of dehydroalanine or dehydroamino-2-butyric acid, respectively.[9] This side reaction is particularly problematic under the basic conditions of Fmoc deprotection. The use of a mono-benzyl protected phosphodiester significantly reduces the propensity for β-elimination compared to unprotected or di-ester protected phosphates.[2][9] This is a prime example of how the choice of protecting group directly addresses a key mechanistic hurdle in synthesis.

Benzyl vs. Other Phosphate Protecting Groups: A Comparative Analysis

While benzyl protection is widely used, other strategies exist, each with its own set of advantages and disadvantages. The most common alternative is the tert-butyl (tBu) group.

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages | Primary Application |

| Benzyl (Bzl) | Acidolysis (TFA), Catalytic Hydrogenolysis | Well-established, minimizes β-elimination (mono-Bzl), commercially available building blocks.[1][9] | Can require strong acid for complete removal, potential for side reactions during cleavage.[9] | Fmoc-SPPS |

| tert-Butyl (tBu) | Strong Acid (TFA) | Compatible with Fmoc-SPPS, readily cleaved by TFA.[10] | Can be too labile in some contexts, may not be as effective at preventing β-elimination. | Fmoc-SPPS |

| Methyl (Me) | Strong Acid, Silylitic Cleavage | Small size. | Can be difficult to remove quantitatively.[10] | Less common in routine SPPS |

| Allyl (Al) | Palladium-catalyzed cleavage | Orthogonal to acid- and base-labile groups. | Requires specific palladium catalysts for removal.[10] | Specialized syntheses |

Table 1: Comparison of common phosphate protecting groups in phosphopeptide synthesis.

The choice between benzyl and tert-butyl protection often depends on the specific peptide sequence and the desired cleavage conditions. For many applications, the enhanced stability and proven track record of mono-benzyl protection for pSer and pThr make it the preferred choice.[2][9]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the successful application of benzyl protecting groups in Fmoc-SPPS.

Protocol 1: Solid-Phase Phosphopeptide Synthesis using Fmoc-pXxx(Bzl)-OH Building Blocks

This protocol outlines the manual solid-phase synthesis of a phosphopeptide using a pre-phosphorylated, benzyl-protected amino acid building block on a Rink Amide resin.

Workflow Diagram: Fmoc-SPPS with Benzyl Protection

Caption: General workflow for Fmoc-based solid-phase phosphopeptide synthesis.

Step-by-Step Methodology:

-

Resin Swelling and Initial Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. Drain the DMF and add a 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[11]

-

Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (including the Fmoc-pXxx(Bzl)-OH building block) (3 equivalents) and an activator like HATU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as DIpea (8 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to monitor reaction completion.[11]

-

Iterative Deprotection and Coupling: After each coupling step, wash the resin with DMF. Repeat the Fmoc deprotection step as described in step 1. Continue with the coupling of the subsequent amino acids as described in step 2.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 1.

-

Cleavage and Benzyl Group Deprotection: Wash the resin with DCM and dry under vacuum. Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).[11] Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the benzyl and other acid-labile side-chain protecting groups.[1]

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. The peptide can then be purified by reverse-phase HPLC.

Protocol 2: Catalytic Transfer Hydrogenation for Benzyl Deprotection

In cases where the peptide is sensitive to strong acid, catalytic transfer hydrogenation offers a milder alternative for removing benzyl groups.[12][13][14] This method is typically performed in solution after the peptide has been cleaved from the resin with its side-chain protecting groups (except the benzyl groups) intact.

Mechanism Diagram: Catalytic Transfer Hydrogenation

Caption: Schematic of benzyl group removal via catalytic transfer hydrogenation.

Step-by-Step Methodology:

-

Peptide Preparation: The benzyl-protected phosphopeptide is cleaved from the resin using a mild cleavage cocktail that leaves the benzyl group intact (e.g., 1% TFA in DCM).

-

Reaction Setup: Dissolve the protected peptide in a suitable solvent, such as aqueous acetic acid or formic acid.[13]

-

Catalyst and Hydrogen Donor: Add a palladium catalyst, such as 10% Pd on carbon (Pd/C). Introduce a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene.[13][14]

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by HPLC or mass spectrometry.

-

Workup: Filter the reaction mixture to remove the catalyst. The deprotected peptide can then be isolated by lyophilization.

Troubleshooting and Advanced Considerations

-

Incomplete Benzyl Removal: Peptides containing multiple benzyl-protected phosphoamino acid residues may require longer cleavage times or harsher acidic conditions for complete deprotection.[1] Monitoring the deprotection by mass spectrometry is highly recommended.

-

Side Reactions during Cleavage: The carbocations generated during acid-mediated cleavage can lead to side reactions, particularly with sensitive residues like tryptophan and methionine. The inclusion of scavengers such as triisopropylsilane (TIPS) and water in the cleavage cocktail is essential to mitigate these side reactions.[1][11]

-

Orthogonality with Other Protecting Groups: When designing complex syntheses, such as those for cyclic or branched peptides, the orthogonality of the benzyl group with other protecting groups must be carefully considered.

Conclusion

The benzyl protecting group is a cornerstone of modern phosphopeptide synthesis. Its stability under the basic conditions of Fmoc-SPPS and its lability under acidic or hydrogenolytic conditions provide a robust and versatile tool for the synthetic chemist. The mono-benzyl protection strategy is particularly critical for the successful synthesis of phosphoserine- and phosphothreonine-containing peptides, as it effectively minimizes the problematic side reaction of β-elimination. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can confidently leverage the power of benzyl protection to synthesize the complex phosphopeptides needed to unravel the intricate world of cellular signaling.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. jocpr.com [jocpr.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Boc Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, transformed the landscape of peptide chemistry and earned him the 1984 Nobel Prize in Chemistry.[1][2] This method simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2][] Within the realm of SPPS, the tert-butyloxycarbonyl (Boc) strategy was the foundational approach.[4] It relies on a principle of graduated acid lability, where the temporary Nα-Boc protecting group is removed with a moderate acid, while more stable side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a very strong acid.[5][6] This guide provides an in-depth exploration of the core principles, protocols, and critical considerations of Boc-SPPS.

Core Principles of the Boc/Bzl Strategy

The elegance of the Boc/Benzyl (Bzl) strategy lies in its differential acid stability. The synthesis employs the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[4] This group is selectively removed using a moderate acid like trifluoroacetic acid (TFA).[7][8] Concurrently, the side chains of reactive amino acids are protected by more robust, benzyl-based groups, which remain intact during the repetitive TFA deprotection cycles.[7] The final liberation of the completed peptide from the resin and the removal of these side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][9]

Key Components:

-

Nα-Boc Protection: The tert-butyloxycarbonyl group is stable under the basic and neutral conditions of the coupling reaction but is quantitatively cleaved by moderate acids (e.g., 50% TFA in dichloromethane).[7][10]

-

Side-Chain Protection (Benzyl Esters/Ethers): These groups are stable to the repetitive TFA treatments but are cleaved by strong acids like HF.[7]

-

Solid Support (Resin): Typically, polystyrene-based resins are used. The choice of resin dictates whether the final product is a peptide acid or a peptide amide.[5]

The Boc-SPPS Synthetic Cycle: A Step-by-Step Analysis

The synthesis of a peptide via Boc-SPPS is a cyclical process, with each cycle adding one amino acid residue to the growing chain. Each cycle consists of three main stages: Deprotection, Neutralization, and Coupling.

Step 1: Nα-Deprotection

The cycle begins with the selective removal of the Nα-Boc protecting group from the resin-bound peptide.

-

Mechanism & Rationale: The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, which leads to the cleavage of the tert-butyl-oxygen bond.[8] This forms a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free α-amino group as an ammonium trifluoroacetate salt.[8][11] The use of TFA is critical; it is acidic enough to remove the Boc group efficiently without prematurely cleaving the more stable side-chain protectors or the peptide-resin linkage.[7]

-

Protocol Insight: A solution of 25-50% TFA in dichloromethane (DCM) is typically used.[10] When the peptide sequence contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), scavengers must be added to the deprotection solution.[12] The liberated tert-butyl cations are potent alkylating agents that can irreversibly modify these residues.[7][12] Adding scavengers like 0.5% dithioethane (DTE) or thioanisole traps these cations, preventing side reactions.[7][13]

Step 2: Neutralization

After deprotection, the N-terminal α-amino group is protonated as a TFA salt. This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine.

-

Mechanism & Rationale: A hindered tertiary base, most commonly diisopropylethylamine (DIEA), is used to deprotonate the ammonium salt.[7][12] Using a hindered base like DIEA is crucial to prevent it from acting as a nucleophile, which could lead to side reactions. The free amine is now ready to act as a nucleophile in the coupling reaction.

-

Protocol Insight: A 5-10% solution of DIEA in DCM or DMF is used to wash the resin until it is neutralized.[10] However, a more advanced and efficient technique is in situ neutralization.[14][15] In this protocol, the neutralization and coupling steps are performed simultaneously.[7] The activated amino acid and the DIEA base are added together to the protonated peptide-resin. This method saves time by eliminating separate neutralization and wash steps and has been shown to significantly improve coupling efficiency for "difficult sequences" prone to aggregation.[7][9]

Step 3: Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and covalently linked to the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.

-

Mechanism & Rationale: The carboxylic acid of the incoming amino acid is converted into a more reactive species (an active ester or symmetric anhydride) using a coupling reagent.[16] This activated species is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the resin.

-

Protocol Insight: Several coupling strategies exist. The classic method involves using dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to form a reactive OBt-ester, which minimizes racemization.[16] More modern and highly efficient coupling reagents are aminium/uronium salts like HBTU and HATU.[17][18] These reagents, used in conjunction with a base like DIEA, facilitate rapid and efficient coupling, even for sterically hindered amino acids like Isoleucine.[17] The reaction's completion is a critical control point and must be verified. The Kaiser test (or ninhydrin test) is a highly sensitive qualitative method used to detect the presence of free primary amines.[19][20] A negative Kaiser test (beads remain colorless or yellow) indicates that all the free amines have reacted and the coupling is complete.[20][21] If the test is positive (beads turn deep blue), a second coupling step is required to drive the reaction to completion.[19]

Following a successful coupling, the resin is thoroughly washed with solvents like DMF and DCM to remove all excess reagents and soluble byproducts, preparing the peptide-resin for the next synthesis cycle.[5]

Key Reagents and Methodologies

Resins for Boc-SPPS

The choice of solid support is fundamental and depends on the desired C-terminal functionality.

| Resin Type | Linker Chemistry | Final Product | Cleavage Condition | Key Features |

| Merrifield Resin | Chloromethyl | Peptide Acid | Strong Acid (HF) | The original SPPS resin.[10][22] Susceptible to premature chain loss with repeated TFA treatments.[10] |

| PAM Resin | Phenylacetamidomethyl | Peptide Acid | Strong Acid (HF) | Offers greater stability to TFA compared to Merrifield resin, reducing peptide loss during synthesis of long chains.[10][12][23] |

| BHA Resin | Benzhydrylamine | Peptide Amide | Strong Acid (HF) | The classic resin for producing C-terminal peptide amides.[10] |

| MBHA Resin | p-Methylbenzhydrylamine | Peptide Amide | Strong Acid (HF) | The support of choice for peptide amides.[10] It provides an optimal balance of stability towards TFA and lability towards HF.[10] |

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups.

-

Reagents and Rationale: This process requires a very strong acid. Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for this purpose.[24] HF efficiently cleaves benzyl-based protecting groups and the peptide-resin linkage via an SN1 mechanism.[24] This process generates reactive carbocations from the protecting groups, which can cause deleterious side reactions, particularly with nucleophilic residues like Trp, Met, Cys, and Tyr.[10][25] To prevent this, a "cleavage cocktail" containing scavengers is always used.[5] Common scavengers include anisole or p-cresol to trap these carbocations.[25]

-

Alternative Cleavage Reagents: Due to the extreme hazards associated with HF, which requires specialized Teflon apparatus, alternatives have been developed.[24] Trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used, although they may not be as effective for cleaving certain protecting groups like Arg(Tos) and may cause other side reactions.[10]

-

Post-Cleavage Workup: After cleavage, the strong acid is removed by evaporation, and the crude peptide is precipitated using cold diethyl ether.[5] The precipitate is then washed multiple times with cold ether to remove scavengers and cleaved protecting groups before being dried under vacuum.[5]

Common Challenges and Side Reactions in Boc-SPPS

While robust, the Boc strategy is not without potential pitfalls. The harsh acidic conditions used can lead to several side reactions.

-

Alkylation: As mentioned, carbocations generated during both Boc deprotection and final HF cleavage can alkylate sensitive residues. Judicious use of scavengers is essential for mitigation.[7][10]

-

Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are particularly prone to forming a stable five-membered ring aspartimide intermediate under both acidic and basic conditions.[10][26] This can lead to chain termination or rearrangement to form β-aspartyl peptides. Using in situ neutralization protocols can help suppress this side reaction.[10]

-

Diketopiperazine Formation: At the dipeptide stage, the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10][26] This is less common in Boc-SPPS than in Fmoc-SPPS because the N-terminus is protonated after deprotection, reducing its nucleophilicity.[10]

-

Aggregation: Hydrophobic sequences can sometimes aggregate on the resin, leading to incomplete coupling and deprotection reactions.[9][26] Boc chemistry can sometimes offer an advantage here, as the protonated N-terminus after TFA deprotection can help disrupt the inter-chain hydrogen bonding that causes aggregation.[4][9]

Boc vs. Fmoc: A Comparative Perspective

The main alternative to Boc-SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between them depends on the specific peptide and available resources.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc)[4] | 9-fluorenylmethyloxycarbonyl (Fmoc)[4] |

| Nα-Deprotection | Moderate Acid (TFA)[4] | Base (e.g., 20% Piperidine in DMF)[4] |

| Side-Chain Protection | Acid-stable (e.g., Benzyl)[7] | Acid-labile (e.g., tert-Butyl)[4] |

| Final Cleavage | Strong Acid (HF, TFMSA)[9] | Moderate Acid (TFA)[27] |

| Orthogonality | Based on graduated acid lability[7] | True chemical orthogonality (acid vs. base)[4][] |

| Advantages | Robust for long/difficult sequences; can mitigate aggregation.[4][9] | Milder conditions; compatible with sensitive modifications; no hazardous HF required.[4][27] |

| Disadvantages | Requires hazardous HF; harsh conditions can cause side reactions.[4][27] | Base-catalyzed side reactions (e.g., aspartimide formation); aggregation can be more problematic.[26] |

Conclusion

Boc solid-phase peptide synthesis remains a powerful and relevant technique in the field of peptide chemistry. Its robustness, particularly for the synthesis of long and aggregation-prone peptides, ensures its continued use in both academic and industrial settings.[4][9] A thorough understanding of the underlying chemical principles—from the graduated acid lability of the protecting groups to the mechanisms of deprotection, coupling, and cleavage—is paramount for any scientist aiming to successfully synthesize complex peptide targets. By carefully selecting resins, coupling reagents, and cleavage protocols, and by being vigilant about potential side reactions, researchers can effectively leverage the Boc strategy to achieve their synthetic goals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. csbio.com [csbio.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. BOC Protection and Deprotection-百灵威 [jkchemical.com]

- 12. peptide.com [peptide.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. peptide.com [peptide.com]

- 20. benchchem.com [benchchem.com]

- 21. chempep.com [chempep.com]

- 22. peptide.com [peptide.com]

- 23. osti.gov [osti.gov]

- 24. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. peptide.com [peptide.com]

- 27. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-Ser(PO3Bzl2)-OH in Solid-Phase Phosphopeptide Synthesis

Introduction: The Critical Role of Protein Phosphorylation

Protein phosphorylation, a reversible post-translational modification (PTM), is a cornerstone of cellular signaling and regulation. Orchestrated by kinases and phosphatases, the addition and removal of phosphate groups to serine, threonine, and tyrosine residues modulate protein function, localization, and interaction networks.[1][2] The study of these dynamic processes is fundamental to understanding everything from cell cycle progression to the pathogenesis of diseases like cancer and neurodegenerative disorders.[3] Synthetic phosphopeptides are indispensable tools in this research, serving as specific substrates for enzyme assays, probes for protein-protein interactions, and standards for mass spectrometry.[3][4]

The chemical synthesis of phosphopeptides, however, presents significant challenges. The phosphate moiety is sensitive to the harsh acidic and basic conditions used in standard peptide synthesis protocols. To address this, a "building block" strategy is employed, where a protected phosphoamino acid is incorporated directly into the growing peptide chain during solid-phase peptide synthesis (SPPS).[5][6][7]

This guide provides a detailed examination and robust protocol for the use of Boc-Ser(PO3Bzl2)-OH , a key building block for Boc-chemistry SPPS. We will explore the rationale behind the dibenzyl phosphate protection, detail a step-by-step synthesis protocol, and provide validated methods for the critical final deprotection and cleavage steps.

The Boc/Bzl Strategy for Phosphoserine: A Chemist's Perspective

In Boc-based SPPS, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with moderately strong acid, typically trifluoroacetic acid (TFA).[8] Permanent side-chain protecting groups must be stable to these conditions but removable at the end of the synthesis. The benzyl (Bzl) group and its derivatives are classic choices for this role, requiring a very strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[8]

For phosphoserine, the phosphate group is a dianion at neutral pH and is highly reactive. Protecting it as a dibenzyl ester (PO3Bzl2) offers several key advantages:

-

Neutralization and Solubility : The bulky, non-polar benzyl groups neutralize the negative charge of the phosphate, improving the solubility of the amino acid monomer in organic solvents used for SPPS (e.g., DMF, DCM).

-

Acid Stability : The dibenzyl phosphotriester is sufficiently stable to withstand the repeated TFA treatments required for Nα-Boc group removal during peptide chain elongation.[6]

-

Compatibility : The benzyl groups are compatible with the overall Boc/Bzl protection scheme, as they are cleaved simultaneously with other benzyl-based side-chain protecting groups and the peptide-resin linkage (e.g., on a Merrifield resin) during the final strong acid cleavage step.

It is a noteworthy field observation that during the repeated TFA deprotection cycles in a long synthesis, one of the two benzyl groups may be partially or completely cleaved, leaving a more stable monobenzyl phosphate. The second benzyl group, however, remains reliably intact until the final, harsh acid treatment.[9]

Experimental Workflow & Protocols

The synthesis of a phosphopeptide using this compound follows the general cycle of Boc-SPPS. The process involves the sequential removal of the Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.

Protocol 1: Solid-Phase Synthesis Cycle

This protocol details a single cycle for the incorporation of this compound.

Materials:

-

Peptide-resin (e.g., Boc-Xaa-PAM resin or Boc-Xaa-Merrifield resin)

-

This compound

-

Coupling Reagent: See Table 1 for recommendations.

-

Solvents & Reagents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIPEA).

-

Kaiser Test Kit (for monitoring coupling completion).

| Coupling Reagent System | Equivalents (vs. Resin) | Activation Time | Notes & Rationale |

| DIC / HOBt | 3 eq. AA, 3 eq. HOBt, 3 eq. DIC | 5-10 min pre-activation | Recommended. A cost-effective and reliable method. HOBt suppresses racemization. The diisopropylurea byproduct is soluble and easily washed away.[10] |

| HBTU / DIPEA | 3 eq. AA, 2.95 eq. HBTU, 6 eq. DIPEA | 2 min pre-activation | Recommended. Highly efficient and rapid coupling. Ideal for potentially difficult sequences.[11] |

| PyBOP / DIPEA | 3 eq. AA, 3 eq. PyBOP, 6 eq. DIPEA | 2 min pre-activation | Not Recommended. Phosphonium-based reagents can cause side reactions with the unprotected phosphate oxygen of phosphorylated amino acids. |

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DMF. Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[5]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by IPA (1x), and finally DCM (3x). This is critical to remove residual acid.

-

-

Neutralization:

-

Add a solution of 10% DIPEA in DCM to the resin.

-

Agitate for 2 minutes, then drain. Repeat once more.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate the this compound (3 eq.) with the chosen coupling reagent (see Table 1) in DMF for the specified time.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated or extended.

-

-

Washing: Once the coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Cycle Repeat: The resin is now ready for the next cycle, starting again with the Boc deprotection step.

Final Cleavage and Deprotection: Releasing the Phosphopeptide

This is the most critical and hazardous step of the synthesis. It simultaneously cleaves the peptide from the solid support and removes all permanent side-chain protecting groups, including the benzyl groups from the phosphoserine residue. Anhydrous Hydrogen Fluoride (HF) is the traditional reagent, but Trimethylsilyl bromide (TMSBr) offers a viable, albeit still highly corrosive, alternative.[7][12]

Protocol 2A: High HF Cleavage

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a dedicated, HF-rated chemical fume hood using a specialized HF cleavage apparatus (e.g., from Kel-F or Teflon).[4][6]

Materials:

-

Dried protected peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers: Anisole, p-cresol, or thioanisole. A common cocktail is HF:p-cresol:thioanisole (90:5:5 v/v).

-

Teflon-coated stir bar

-

HF Cleavage Apparatus

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin (approx. 200-500 mg) and a Teflon stir bar into the HF-resistant reaction vessel. Add the scavenger cocktail (approx. 1 mL per 100 mg of resin).

-

Cooling: Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.

-

HF Distillation: Carefully distill anhydrous HF (approx. 10 mL) into the reaction vessel, ensuring the temperature is maintained between -5 °C and 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the gas in a suitable scrubber (e.g., calcium oxide).[4]

-

Peptide Precipitation: Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

-

Work-up: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and organic byproducts. Dry the crude peptide under vacuum.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water) and purify by reverse-phase HPLC.

Protocol 2B: TMSBr Cleavage

WARNING: TMSBr is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood.

Materials:

-

Dried protected peptide-resin

-

Trimethylsilyl bromide (TMSBr)

-

Trifluoroacetic acid (TFA)

-

Scavengers: Thioanisole, m-cresol, ethanedithiol (EDT).

-

Cold diethyl ether

Procedure:

-

Cocktail Preparation: In a glass flask cooled to 0 °C, prepare the cleavage cocktail. A typical mixture is 1 M TMSBr in TFA, with thioanisole as the primary scavenger. For 10 mL of TFA, add thioanisole (1.2 mL), EDT (0.5 mL), and m-cresol (0.1 mL). Cool to 0 °C, then slowly add TMSBr (1.3 mL).[12]

-

Cleavage Reaction: Add the dried peptide-resin (approx. 200 mg) to the pre-chilled cleavage cocktail.

-

Incubation: Allow the reaction to proceed for 15-60 minutes at 0 °C. The optimal time may vary depending on the peptide sequence.

-

Peptide Precipitation: Add an 8-10 fold volume of cold diethyl ether to the reaction mixture to precipitate the peptide.

-

Work-up: Filter the precipitated peptide and wash it extensively with cold diethyl ether. Dry the crude peptide under vacuum.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.

Alternative Deprotection: Catalytic Transfer Hydrogenolysis

For specific applications where strong acidolysis is undesirable or if a different cleavage strategy is used (e.g., with a photolabile linker), the benzyl phosphate esters can be selectively removed via catalytic hydrogenolysis. Traditional hydrogenation with H₂ gas is often impractical. Catalytic transfer hydrogenolysis offers a safer and more convenient alternative, using a hydrogen donor in solution.[13][14]

Principle: A palladium catalyst (e.g., Pd/C) facilitates the transfer of hydrogen from a donor molecule (e.g., formic acid, ammonium formate) to the benzyl group, cleaving the C-O bond and releasing toluene as a byproduct.[1]

This method is typically performed after the peptide is cleaved from the resin and purified, as the catalyst can be difficult to separate from the solid support. It is particularly useful for deprotecting peptides that are sensitive to strong acids.

Conclusion and Best Practices

The successful synthesis of phosphoserine-containing peptides using Boc-chemistry hinges on a robust protection strategy. This compound stands as a reliable and effective building block for this purpose. Its dibenzyl-protected phosphate group provides the necessary stability during chain elongation while being amenable to standard final cleavage conditions.

Key Takeaways for Success:

-

Choose the Right Coupling Reagent: Use carbodiimide- or aminium-based reagents like DIC/HOBt or HBTU. Avoid phosphonium-based reagents like PyBOP to prevent side reactions.

-

Ensure Complete Reactions: Use the Kaiser test to confirm the completion of each coupling step before proceeding to the next.

-

Prioritize Safety: The final cleavage step involves extremely hazardous reagents. Adherence to strict safety protocols and the use of appropriate personal protective equipment and engineering controls are non-negotiable.

-

Optimize Cleavage: For any new peptide, it is wise to first perform a small-scale test cleavage to determine the optimal conditions and scavenger cocktail before committing the entire batch.[15]

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate phosphoserine into their synthetic peptides, enabling deeper investigation into the complex world of cellular signaling.

References

- 1. Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides. | Semantic Scholar [semanticscholar.org]

- 8. bachem.com [bachem.com]

- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. peptide.com [peptide.com]

- 12. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

Application Note & Protocols: Coupling Strategies for Boc-Ser(PO3Bzl2)-OH in Solid-Phase Peptide Synthesis

Abstract

The synthesis of phosphopeptides is fundamental to studying cellular signaling, protein regulation, and developing novel therapeutics. The Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS) provides a robust framework for creating these important molecules. However, the incorporation of phosphorylated amino acid building blocks, such as Boc-Ser(PO3Bzl2)-OH, presents unique synthetic challenges. The significant steric bulk of the dibenzyl-protected phosphate moiety can impede coupling efficiency, leading to deletion sequences and reduced yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing optimal coupling reagents for this compound. We offer a comparative analysis of common reagent classes, explain the chemical rationale behind their use, and provide detailed, field-proven protocols for successful phosphopeptide synthesis.

The Synthetic Challenge: Incorporating Sterically Hindered Phosphoserine

The successful incorporation of this compound into a growing peptide chain is contingent upon overcoming two primary obstacles: steric hindrance and potential side reactions.

Steric Hindrance

The dibenzyl phosphate group is exceptionally bulky. This steric shield physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide chain.[1] This hindrance slows the rate of acylation and, if not addressed with highly efficient coupling chemistry, can result in incomplete reactions. The consequence is the formation of deletion peptides, which are often difficult to separate from the target full-length phosphopeptide during purification.

Potential Side Reactions

-

β-Elimination: While β-elimination of the phosphate group is a more pronounced issue in Fmoc-SPPS due to the use of a piperidine base for deprotection[2][3], it remains a consideration in Boc-SPPS. The use of excess tertiary amine bases (e.g., DIPEA) during the coupling step can create a sufficiently basic microenvironment to catalyze this side reaction, leading to the formation of a dehydroalanine residue. Careful control of base stoichiometry is therefore critical.

-